molecular formula C19H21N5O3S B2611957 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1105228-91-8

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2611957
CAS RN: 1105228-91-8
M. Wt: 399.47
InChI Key: ULYMMMHASVXKKO-UHFFFAOYSA-N
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Description

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The complex nature of 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide lends itself to various chemical synthesis and characterization studies. For instance, research on related compounds, such as chloroacetanilide herbicides and their safeners, focuses on the development of high-specific-activity compounds for studying their metabolism and mode of action, which can provide insights into the synthesis and potential applications of similar complex molecules (Latli & Casida, 1995).

Enzyme Inhibitory Activities

Research on analogs of this compound has shown potential in enzyme inhibition, such as the inhibition of bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The development of such compounds involves both conventional and microwave-assisted synthesis, leading to the discovery of molecules with significant enzyme inhibitory properties, which could be indicative of the therapeutic potential of related compounds (Virk et al., 2018).

Antimicrobial Evaluation

The antimicrobial activity of compounds structurally similar to this compound has been investigated. These studies involve the synthesis of novel series of compounds and their subsequent evaluation against various microbial strains, which helps in understanding the antimicrobial potential of complex molecules (El‐Kazak & Ibrahim, 2013).

Anticancer Effects and Toxicity Reduction

Modifications of similar complex compounds have been explored to enhance anticancer effects while reducing toxicity. For instance, the replacement of an acetamide group with an alkylurea moiety in certain compounds has been shown to retain antiproliferative activity against cancer cell lines, suggesting a method for reducing the toxicity of similar molecules (Wang et al., 2015).

Antibacterial and Antifungal Activities

The synthesis of novel imines and thiazolidinones derived from related compounds and their evaluation for antibacterial and antifungal activities highlight the potential of complex molecules in contributing to the development of new antimicrobial agents. This research is essential for understanding how structural modifications can impact the antimicrobial efficacy of related compounds (Fuloria et al., 2009).

properties

IUPAC Name

2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-24-10-6-9-15(18(24)26)17-21-22-19(23(17)2)28-12-16(25)20-13-7-5-8-14(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYMMMHASVXKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.